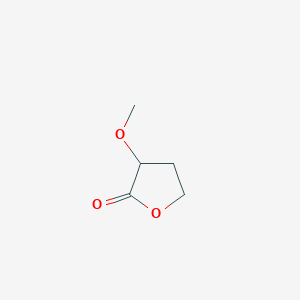
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride
概要
説明
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride is an organic compound with the molecular formula C10H10ClF2NO3S It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms, a propylsulfonamido group, and a benzoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.
Sulfonamide Formation: The 2,6-difluorobenzoic acid is reacted with propylamine in the presence of a dehydrating agent to form 2,6-difluoro-3-(propylsulfonamido)benzoic acid.
Chlorination: The final step involves the conversion of the carboxylic acid group to a benzoyl chloride group using thionyl chloride or oxalyl chloride under anhydrous conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted benzamides, esters, and thioesters.
Hydrolysis: 2,6-Difluoro-3-(propylsulfonamido)benzoic acid.
Reduction: 2,6-Difluoro-3-(propylsulfonamido)benzyl alcohol or amine derivatives.
科学的研究の応用
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride involves its reactivity towards nucleophiles, which allows it to modify biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these molecules, potentially altering their function and activity. This reactivity is exploited in biochemical studies to investigate enzyme mechanisms and protein interactions.
類似化合物との比較
Similar Compounds
- 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
- 2,6-Dichlorobenzoyl chloride
- 3,5-Dimethylbenzoyl chloride
Uniqueness
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride is unique due to the presence of both fluorine atoms and a propylsulfonamido group, which confer distinct chemical properties such as increased reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications .
特性
IUPAC Name |
2,6-difluoro-3-(propylsulfonylamino)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO3S/c1-2-5-18(16,17)14-7-4-3-6(12)8(9(7)13)10(11)15/h3-4,14H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISFLVDSLXMOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4',4''',4''''',4'''''''-(Pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B8239699.png)
![2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane](/img/structure/B8239715.png)
![8-Bromo-2',3',5',6'-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-pyran]-4(5H)-one](/img/structure/B8239721.png)

![2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile](/img/structure/B8239735.png)






![8'-Methoxy-3',4'-dihydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B8239796.png)


